Lipophilicity: The Cyclohexyl-Fluorine Synergy Produces a LogP Profile Distinct from Key Analogs
Ethyl 3-cyclohexyl-2-fluoropropanoate exhibits a calculated LogP of 2.858 . In contrast, ethyl 2-fluoropropanoate (lacking the cyclohexyl ring) has a substantially lower LogP (experimental LogP ≈ 0.73), representing a ΔLogP difference of approximately +2.1 units [1]. Compared to ethyl 3-cyclohexylpropanoate (the non-fluorinated analog), the α-fluorine substitution introduces additional polarity through the C–F bond dipole while simultaneously increasing lipophilicity through altered hydrogen-bonding capacity—an effect consistent with established fluorine-mediated LogP modulation in small molecules where monofluorination at the α-position of esters typically produces 0.2–0.8 LogP unit shifts relative to the non-fluorinated parent [2].
| Evidence Dimension | Calculated partition coefficient (cLogP / LogP) |
|---|---|
| Target Compound Data | cLogP = 2.858 (Ethyl 3-cyclohexyl-2-fluoropropanoate, CAS 1803587-34-9) |
| Comparator Or Baseline | Ethyl 2-fluoropropanoate: experimental LogP ≈ 0.73; Ethyl 3-cyclohexylpropanoate: estimated LogP ~2.3–2.6 (non-fluorinated analog) |
| Quantified Difference | ΔLogP ≈ +2.1 vs. ethyl 2-fluoropropanoate; estimated ΔLogP ≈ +0.2 to +0.8 vs. non-fluorinated ethyl 3-cyclohexylpropanoate |
| Conditions | Calculated values from SMILES-based algorithm (Leyan platform); comparator values from literature-derived experimental and predicted LogP databases |
Why This Matters
For medicinal chemistry procurement, LogP is a primary determinant of ADME properties; Ethyl 3-cyclohexyl-2-fluoropropanoate provides access to a lipophilicity window (LogP ~2.8–2.9) that is unattainable with simpler fluoroesters (LogP <1) and may be optimal for targets requiring moderate membrane permeability without excessive hydrophobicity.
- [1] PubChem. (n.d.). Ethyl 2-fluoropropanoate (Compound Summary). Experimental LogP data. View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Review of fluorine-mediated effects on LogP, pKa, and conformation. View Source
